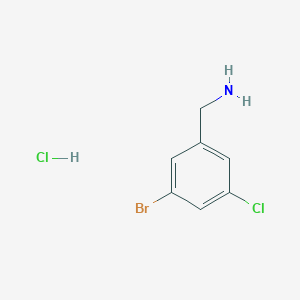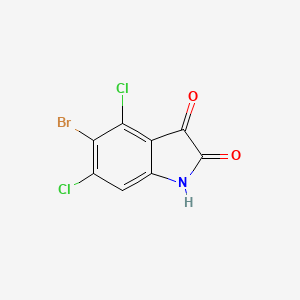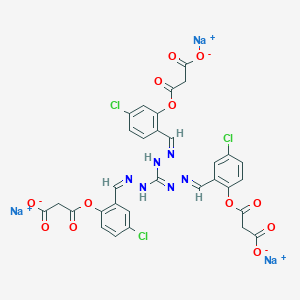
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylate, chlorobenzylidene, and hydrazono groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves several steps. The synthetic route typically starts with the preparation of the chlorobenzylidene hydrazine intermediates, followed by the introduction of the carboxylatoacetoxy groups. The final step involves the formation of the sodium salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple double bonds and hydrazono groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the hydrazono groups.
Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s hydrazono groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carboxylatoacetoxy groups may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate stands out due to its unique combination of functional groups. Similar compounds include:
Properties
Molecular Formula |
C31H20Cl3N6Na3O12 |
|---|---|
Molecular Weight |
843.8 g/mol |
IUPAC Name |
trisodium;3-[2-[(Z)-[[(E)-N-[(Z)-[2-(2-carboxylatoacetyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(2-carboxylatoacetyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-3-oxopropanoate |
InChI |
InChI=1S/C31H23Cl3N6O12.3Na/c32-19-3-5-22(50-28(47)10-25(41)42)17(7-19)14-36-39-31(38-35-13-16-1-2-21(34)9-24(16)52-30(49)12-27(45)46)40-37-15-18-8-20(33)4-6-23(18)51-29(48)11-26(43)44;;;/h1-9,13-15H,10-12H2,(H,41,42)(H,43,44)(H,45,46)(H2,38,39,40);;;/q;3*+1/p-3/b35-13-,36-14-,37-15+;;; |
InChI Key |
LPSWBWUBBRGWLU-NOYNZEMNSA-K |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


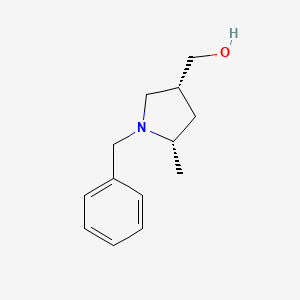
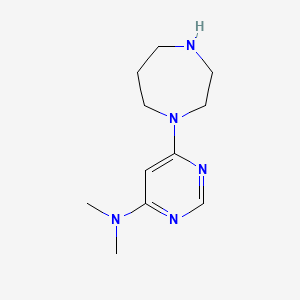
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
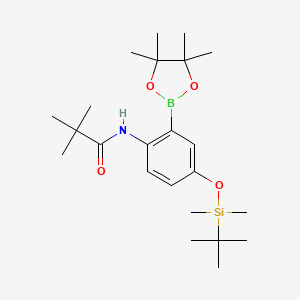
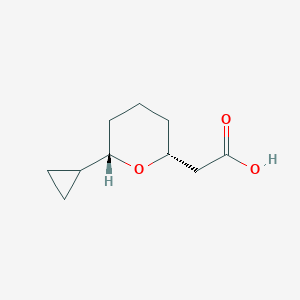
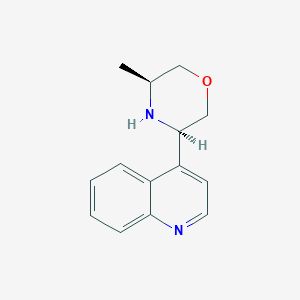
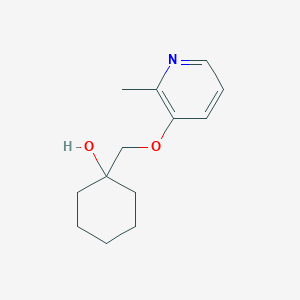
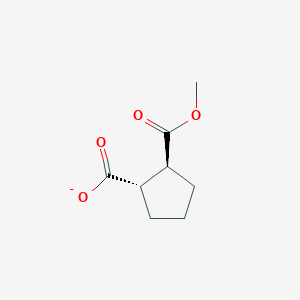
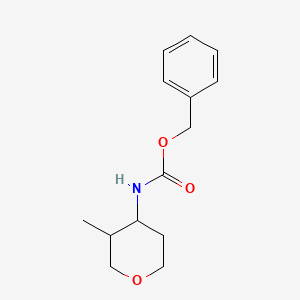
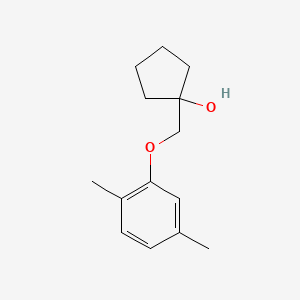
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
